Cerveratrum-type alkaloiden
Cerveratrum-type alkaloids are a unique subclass of natural alkaloids, primarily derived from the Cerveratum plant family. These compounds exhibit diverse biological activities and have been extensively studied for their potential therapeutic applications. Structurally, they feature a distinct tricyclic core with substitutions that vary significantly among different species, allowing for a wide range of pharmacological properties.
Cerveratrum-type alkaloids are known to possess antitumor, anti-inflammatory, and antimicrobial effects. They have shown promise in the treatment of various diseases due to their selective inhibition of specific cellular pathways. Research into these alkaloids has also revealed their potential as modulators of ion channels, receptors, and enzymes, suggesting their utility in drug development.
These compounds are typically isolated from plants through chemical extraction methods followed by purification techniques such as chromatography. Their structural complexity necessitates careful synthesis for laboratory studies and pharmaceutical applications. Further research is ongoing to explore the full range of biological activities and potential clinical uses of Cerveratrum-type alkaloids, making them a fascinating area of study in natural product chemistry and drug discovery.

Structuur | Chemische naam | CAS | MF |
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Imperialine | 62565-72-4 | C27H43NO4 |
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dideacetylprotoveratrine | 41535-99-3 | C37H59NO12 |
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Delavine | 139757-61-2 | C27H45NO2 |
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Sevedin | 66512-88-7 | C27H45NO3 |
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Desacetylprotoveratrine B | 67370-03-0 | C39H61NO14 |
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Protoveratrine C | 82535-71-5 | C41H63NO15 |
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Cevane-3,6,15-triol, (3α,5α,6β,15α)- (9CI) | 62908-12-7 | C27H45NO3 |
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Germine; 15-Angeloyl, 3,7-di-Ac | 942293-81-4 | C36H53NO11 |
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Germine; 3-O-(3,4-Dimethoxybenzoyl), 15-O-angeloyl | 942293-84-7 | C41H57NO12 |
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Korseveriline | 1260207-37-1 | C27H45NO3 |
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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